4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

This 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid (CAS 885522-19-0) is a privileged scaffold for medicinal chemistry, combining an electron-withdrawing 4-fluoro group with an electron-donating 6-methyl substituent on the indazole-3-carboxylic acid core. With a computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 66 Ų, this compound provides a distinct lipophilicity profile unmatched by mono-substituted analogs. The 4-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the 6-methyl group modulates lipophilicity-driven clearance. This 'push-pull' electronic configuration enables systematic SAR studies and fragment-based screening across kinase inhibitor programs. Procure in parallel with the 7-methyl positional isomer (CAS 1000340-65-7) to generate matched molecular pairs that isolate the effect of methyl substitution position on biological activity. Standard research quantities available; contact us for bulk pricing and custom synthesis options.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 885522-19-0
Cat. No. B1613178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
CAS885522-19-0
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
InChIInChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyUBLRWTMPHRJUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid (CAS 885522-19-0): Physicochemical Profile & Procurement Baseline


4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid (CAS 885522-19-0) is a bicyclic heteroaromatic building block belonging to the indazole-3-carboxylic acid family, bearing a fluorine atom at the 4-position and a methyl group at the 6-position of the indazole core . Indazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, historically validated by clinical agents such as lonidamine (a 1-substituted indazole-3-carboxylic acid) and widely employed as key intermediates for kinase inhibitor libraries, 5-HT₃ receptor antagonists, and anti-proliferative agents [1]. The computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 66 Ų position this compound at a lipophilicity level distinct from its mono-substituted and regioisomeric analogs, a property that directly influences membrane permeability, metabolic stability, and target binding in drug discovery programs .

Why Generic Indazole-3-carboxylic Acids Cannot Substitute for 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid in SAR-Driven Programs


Indazole-3-carboxylic acid derivatives are not interchangeable building blocks. The specific positioning of the 4-fluoro and 6-methyl substituents creates a unique electronic landscape that mono-substituted analogs cannot replicate. The 4-fluoro group exerts an electron-withdrawing inductive effect (-I) that polarizes the aromatic ring and enhances metabolic stability, while the 6-methyl group donates electron density (+I, hyperconjugation) and increases lipophilicity . Swapping to the 4-fluoro-7-methyl positional isomer (CAS 1000340-65-7; XLogP3 1.81) or to the 5-fluoro analog (CAS 1077-96-9; LogP 1.35–1.40) alters both the electronic distribution and the steric presentation of the carboxylic acid handle, which can profoundly affect amide coupling efficiency, target binding orientation, and downstream pharmacokinetic profiles . The quantitative evidence below establishes where these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence: 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity Advantage: XLogP3 1.9 vs. Mono-Substituted and Unsubstituted Indazole-3-carboxylic Acids

The target compound exhibits a computed XLogP3 of 1.9, representing the highest lipophilicity among all closely related indazole-3-carboxylic acid analogs . This value is 0.50–0.64 log units higher than the 4-fluoro analog lacking the 6-methyl group (CAS 885521-64-2; LogP 1.35–1.40) and 0.33–0.14 log units higher than the 6-methyl analog lacking the 4-fluoro substituent (CAS 858227-12-0; LogP 1.57–1.76) [1]. The additive effect of the dual substitution pattern yields a lipophilicity increment that neither mono-substituted analog achieves alone, which is relevant for programs seeking to optimize logD without introducing additional ring systems.

Lipophilicity Drug-likeness Membrane permeability

Positional Isomer Differentiation: 6-Methyl vs. 7-Methyl Regioisomer LogP and Predicted Boiling Point Comparison

The target compound (4-fluoro-6-methyl) and its positional isomer 4-fluoro-7-methyl-1H-indazole-3-carboxylic acid (CAS 1000340-65-7) share identical molecular formula (C₉H₇FN₂O₂, MW 194.16) but differ in the methyl group position . The 6-methyl isomer (target) has a computed XLogP3 of 1.9, compared to LogP 1.81 for the 7-methyl isomer, a difference of 0.09 log units that, while modest, reflects the distinct electronic environment created by methyl placement relative to the carboxylic acid at position 3 . The predicted boiling point also differs: 445.6±40.0 °C for the 7-methyl isomer versus the distinct thermal profile expected for the 6-methyl analog due to altered intermolecular hydrogen bonding patterns. These differences, though computationally derived, indicate non-identical physicochemical behavior that can affect chromatographic purification, formulation, and solid-state properties.

Regiochemistry Positional isomerism Physicochemical profiling

Dual-Substitution Electronic Advantage: Combined Electron-Withdrawing (4-F) and Electron-Donating (6-CH₃) Effects on Indazole Reactivity

The target compound uniquely combines an electron-withdrawing fluorine at position 4 (-I inductive effect) with an electron-donating methyl group at position 6 (+I inductive effect and hyperconjugation) on the indazole ring . This 'push-pull' electronic configuration is not present in any single-substituted analog: 4-fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2) has only the electron-withdrawing component, while 6-methyl-1H-indazole-3-carboxylic acid (CAS 858227-12-0) has only the electron-donating component . The 5-fluoro isomer (CAS 1077-96-9) places the electron-withdrawing group at a position with different resonance contributions to the carboxylic acid at C3. The net effect of the 4-F/6-CH₃ combination modulates the pKa of the carboxylic acid, the nucleophilicity of the indazole NH, and the electrophilicity of the C3 carboxyl carbon—parameters that directly govern amide coupling yields and the compound's behavior as a synthetic intermediate in parallel library synthesis.

Electronic effects Structure-Activity Relationship Reactivity modulation

Scaffold Validation via Indazole-3-carboxylic Acid Pharmacophore: Lonidamine and 5-HT₃ Antagonist Precedent

The indazole-3-carboxylic acid pharmacophore is clinically and preclinically validated. Lonidamine, a 1-substituted indazole-3-carboxylic acid derivative, reached clinical trials as an antineoplastic agent that inhibits aerobic glycolysis and lactate transport in tumor cells [1]. Separately, indazole-3-carboxylic acid derivatives were patented as potent and selective 5-HT₃ receptor antagonists (US Patent 5017573), with specific substitution patterns on the indazole ring critically determining receptor affinity and selectivity [2]. While the target compound (4-fluoro-6-methyl) has not itself been profiled in these specific assays, its substitution pattern places a fluorine at the position known to enhance metabolic stability in related indazole kinase inhibitor series and a methyl group at a position that, in SAR studies of 6-substituted indazoles, has been shown to modulate potency. For programs building on these validated pharmacophores, the 4-fluoro-6-methyl substitution offers a distinct entry point for SAR exploration not provided by mono-substituted or unsubstituted analogs.

Privileged scaffold Antitumor Serotonin receptor

Computed Topological Polar Surface Area (TPSA 66 Ų) and Rotatable Bond Profile vs. Drug-Likeness Benchmarks

The target compound has a computed TPSA of 66 Ų and only 1 rotatable bond (the C3–COOH bond) [1]. According to Veber's criteria for oral bioavailability, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds have favorable bioavailability prospects. The target compound's TPSA of 66 Ų is essentially identical to all compared indazole-3-carboxylic acid analogs (65.98 Ų for the 4-fluoro, 5-fluoro, and 6-methyl analogs; 66 Ų for the target), as the carboxylic acid dominates the polar surface calculation [2]. However, the combination of elevated lipophilicity (XLogP3 1.9) within the same TPSA window distinguishes this compound: it achieves higher logP without increasing polar surface area, a profile that, based on the Golden Triangle concept (logD₇.₄ <3, MW <500), suggests a favorable balance between permeability and solubility for early-stage lead optimization [1].

Drug-likeness Oral bioavailability Veber rules

Optimal Procurement and Application Scenarios for 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid (CAS 885522-19-0)


Kinase Inhibitor Library Design Requiring Enhanced Lipophilicity at Constant TPSA

For medicinal chemistry teams constructing focused kinase inhibitor libraries around the indazole-3-carboxylic acid scaffold, this compound offers a logP of 1.9 at a TPSA of 66 Ų—the highest lipophilicity among commercially available mono- and dual-substituted indazole-3-carboxylic acid analogs . This profile is advantageous for programs targeting kinases with lipophilic ATP-binding pockets where maintaining TPSA below 140 Ų is critical for oral bioavailability. The 4-fluoro substitution provides metabolic stability against oxidative metabolism, a well-established benefit of fluorine incorporation in drug design .

SAR Studies Comparing 6-Methyl vs. 7-Methyl Positional Isomer Effects on Target Binding

When conducting systematic structure-activity relationship studies to probe the steric and electronic requirements of the 6-position on the indazole ring, this compound serves as the definitive 6-methyl reference standard. Its direct comparator, the 7-methyl positional isomer (CAS 1000340-65-7, LogP 1.81), can be procured in parallel to generate matched molecular pairs that isolate the effect of methyl position on biological activity. The 0.09 logP difference between isomers, while computationally derived, underscores that these are not functionally identical entities .

Fragment-Based Drug Discovery (FBDD) with Dual Electronic Tuning Capacity

In fragment-based screening and subsequent fragment growth campaigns, this compound provides a rare combination of electron-withdrawing (4-F) and electron-donating (6-CH₃) substituents on a low-molecular-weight indazole core (MW 194.05) . This 'push-pull' electronic configuration allows medicinal chemists to explore both electronic vectors from a single fragment hit without requiring additional synthetic steps to install either substituent independently. The carboxylic acid at C3 serves as a robust synthetic handle for amide coupling or esterification to generate diverse fragment derivatives .

Metabolic Stability Optimization in Indazole-Containing Lead Series

Fluorine substitution at the 4-position of indazoles is a recognized strategy for blocking cytochrome P450-mediated oxidative metabolism at that site . Combined with the 6-methyl group, which can modulate lipophilicity-driven metabolic clearance, this compound is appropriate for lead optimization programs where balancing metabolic stability with physicochemical properties is the primary objective. Procurement of the 4-fluoro analog lacking the 6-methyl group (CAS 885521-64-2, LogP 1.35) in parallel enables direct assessment of the methyl group's contribution to both potency and clearance .

Quote Request

Request a Quote for 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.